molecular formula C23H20ClN5O3 B2539244 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896298-52-5

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2539244
CAS No.: 896298-52-5
M. Wt: 449.9
InChI Key: SBWBWGVSJRLZDT-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and various reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions could target the chlorophenyl group or other reducible sites.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, imidazo[1,2-g]purines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, such compounds might be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action for 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The unique combination of functional groups in 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione provides distinct chemical and biological properties that differentiate it from similar compounds. These properties can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-26-20-19(21(31)27(23(26)32)12-5-13-30)28-14-18(15-6-3-2-4-7-15)29(22(28)25-20)17-10-8-16(24)9-11-17/h2-4,6-11,14,30H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWBWGVSJRLZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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